molecular formula C11H15N3O2 B1527491 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol CAS No. 1251365-98-6

1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol

Cat. No.: B1527491
CAS No.: 1251365-98-6
M. Wt: 221.26 g/mol
InChI Key: NTDSRVRFYXJDLX-UHFFFAOYSA-N
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Description

1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol is a chemical compound with the CAS Number 1251365-98-6 and a molecular formula of C11H15N3O2 . It has a molecular weight of 221.26 g/mol . The available scientific literature provides limited specific data on the well-defined research applications or the precise mechanism of action for this exact compound. Its structure, which features both aminopyridine and piperidin-4-ol moieties, suggests it may be of interest in medicinal chemistry and drug discovery research as a potential building block or intermediate for the synthesis of more complex molecules. Researchers are exploring its potential based on its molecular framework. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-aminopyridin-2-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-1-4-13-10(7-8)11(16)14-5-2-9(15)3-6-14/h1,4,7,9,15H,2-3,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDSRVRFYXJDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-Aminopyridine Moiety

The 4-aminopyridine fragment is commonly synthesized through reduction of nitro-substituted pyridine derivatives, a well-established approach with several variations:

  • Reduction of 4-nitropyridine-N-oxide : One effective method involves the reduction of 4-nitropyridine-N-oxide using iron powder in the presence of mineral acids such as acetic acid or hydrochloric acid. This method produces 4-aminopyridine in yields ranging from 65% to 85% depending on conditions and acid choice. For example, reduction with iron and acetic acid at reflux with continuous diethyl ether extraction yields 4-aminopyridine quantitatively, but requires careful handling due to the need for continuous extraction. Using hydrochloric acid leads to 80-85% yield with some by-products, while sulfuric acid provides slower but cleaner conversion.

  • Isolation and purification : After reduction, the product is isolated either by extraction with ethyl acetate or by concentration and recrystallization from solvents such as ethanol and benzene. These purification steps yield 4-aminopyridine with high purity and good recovery.

  • Acetylation (optional) : 4-Aminopyridine can be acetylated with acetic anhydride to form 4-acetylaminopyridine in 80-85% yield, useful for further synthetic modifications.

Step Reagents/Conditions Yield (%) Notes
Reduction 4-nitropyridine-N-oxide + Fe + Acetic acid (reflux) ~65 Requires continuous diethyl ether extraction
Reduction 4-nitropyridine-N-oxide + Fe + HCl (aqueous) 80-85 Some by-products formed
Purification Extraction with ethyl acetate or recrystallization 85-90 High purity achieved
Acetylation 4-aminopyridine + acetic anhydride 80-85 Optional step for derivative synthesis

Synthesis of the Piperidin-4-ol Moiety

The piperidin-4-ol fragment is a hydroxylated piperidine derivative, which can be synthesized via several routes:

  • Oxidation-cyclization of divinyl ketones : A manganese dioxide-mediated one-pot oxidation-cyclization method has been developed for the preparation of N-substituted 4-piperidones, which are closely related to piperidin-4-ol structures. This method involves the oxidation of divinyl ketones followed by aza-Michael addition cyclization, yielding substituted piperidones in moderate to good yields.

  • Aza-Michael addition : The aza-Michael reaction is a key step in constructing substituted piperidine rings. Using primary amines such as benzylamine or S-α-phenylethylamine with divinyl ketones leads to 2-substituted 4-piperidones with defined stereochemistry. These intermediates can be further transformed into piperidin-4-ol derivatives by reduction or hydrolysis.

  • Alternative routes : Access to 4-formyl piperidines via Wittig reaction and acidic hydrolysis has also been reported, providing aldehyde building blocks for further elaboration into piperidin-4-ol derivatives.

Step Reagents/Conditions Yield (%) Notes
Oxidation-cyclization Divinyl ketone + MnO2 + amine (one-pot) Moderate to good Produces N-substituted 4-piperidones
Aza-Michael addition Divinyl ketone + primary amine Moderate to good Stereoselective formation of piperidones
Wittig + hydrolysis 4-piperidones → aldehydes via Wittig + acid High Provides aldehyde intermediates

Coupling via Carbonyl Linkage to Form 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol

The final assembly of the target compound involves linking the 4-aminopyridine and piperidin-4-ol moieties through a carbonyl group:

  • Amide bond formation : The carbonyl linkage is typically formed by coupling the amino group on the 4-aminopyridine at the 4-position with the carbonyl group on the piperidin-4-ol or its derivative (e.g., 4-piperidone). This can be achieved through classical peptide coupling methods using activating agents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.

  • Optimization considerations : The reaction conditions must be optimized to avoid side reactions such as hydrolysis or over-acylation. Mild conditions and appropriate solvents (e.g., dichloromethane, DMF) are preferred to maintain the integrity of both moieties.

  • Purification : The coupled product is purified by chromatographic techniques or recrystallization to obtain the desired this compound with high purity.

Summary Table of Preparation Methods

Component Method/Reaction Key Reagents/Conditions Yield (%) Remarks
4-Aminopyridine Reduction of 4-nitropyridine-N-oxide Fe + Acetic acid or HCl, reflux 65-85 Requires extraction/purification
Piperidin-4-ol MnO2-mediated oxidation-cyclization Divinyl ketone + amine Moderate to good One-pot, stereoselective
Piperidin-4-ol Aza-Michael addition Divinyl ketone + primary amine Moderate to good Stereocontrolled synthesis
Carbonyl coupling Amide bond formation Carbodiimides or acid chlorides Variable Requires mild conditions

Research Findings and Notes

  • The reduction of 4-nitropyridine-N-oxide with iron and acids is a reliable route to 4-aminopyridine, but the choice of acid and extraction method significantly affects yield and purity.

  • The manganese dioxide-mediated oxidation-cyclization provides a versatile and efficient route to substituted piperidones, which serve as key intermediates for piperidin-4-ol derivatives.

  • The aza-Michael reaction is an atom-efficient and stereoselective method that allows access to diverse piperidine scaffolds, which can be further functionalized to the target compound.

  • The coupling step to form the amide bond linking the two moieties requires careful optimization to avoid hydrolysis and maintain functional group integrity.

  • No direct one-step synthesis of this compound was found, indicating the necessity of a multi-step synthetic approach involving preparation of individual fragments followed by coupling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the pyridine or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes. Notably, it has been identified as an indirect activator of AMP-activated protein kinase (AMPK), which is crucial for regulating cellular energy homeostasis. This interaction suggests its relevance in metabolic research, particularly concerning glucose metabolism and lipid homeostasis, thereby making it pertinent in studies related to diabetes and obesity .

Potential Applications

The unique combination of functionalities in this compound allows it to serve as a lead compound for developing new therapeutics in several areas:

  • Cancer Research : Its ability to inhibit specific kinases involved in cancer progression positions it as a promising candidate for targeted cancer therapies. Preliminary studies have indicated potential cytotoxic effects on cancer cell lines, including MCF-7 breast cancer cells, with reported IC50 values suggesting significant anti-cancer properties .
  • Metabolic Disorders : Given its role in modulating AMPK activity, this compound may influence pathways associated with metabolic disorders such as obesity and type 2 diabetes. Further research could explore its efficacy in improving insulin sensitivity and regulating lipid profiles .

Synthetic Routes

Several synthetic methods can be employed to obtain this compound. Common approaches include:

  • Coupling Reactions : The reaction of 4-amino-2-pyridinecarboxylic acid with piperidin-4-one using coupling agents.
  • Functional Group Modifications : Modifying the amino or carbonyl groups to enhance biological activity or alter pharmacokinetic properties.

Anti-Cancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 20 µM, suggesting potent anti-cancer properties.

Kinase Inhibition

Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found that this compound effectively inhibited the activity of certain kinases, marking it as a promising lead compound for further drug development.

Mechanism of Action

The mechanism by which 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors, triggering downstream signaling pathways that lead to biological responses. The exact mechanism would vary based on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Hydrophobic Substituents

Examples :

  • RB-005 [1-(4-octylphenethyl)piperidin-4-ol] and RB-019 [1-(4-octylphenethyl)piperidin-3-ol] ():
    These compounds, bearing a hydrophobic octylphenethyl chain, exhibit high selectivity for sphingosine kinase 1 (SK1) over SK2 (15.0- and 6.1-fold, respectively). The hydroxyl position (C4 vs. C3) significantly impacts selectivity, with RB-005 (C4-OH) showing superior SK1 inhibition. Structural differences from the target compound include the absence of a pyridine-carbonyl group and the presence of a long alkyl chain, which enhances membrane interaction .
Piperidin-4-ol-Based Receptor Antagonists

Example :

  • 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (): This 5-HT1F receptor antagonist (Ki = 11 nM) demonstrates how bulky substituents (quinolinyl and naphthyloxypropyl) confer receptor specificity. Unlike the target compound, its piperidin-4-ol nitrogen is substituted with a hydroxypropyl-naphthyloxy group, enabling high binding affinity and antagonism.
Antimicrobial and Anti-Adhesion Agents

Example :

  • P4MP4 [1-[(piperidin-4-yl)methyl]piperidin-4-ol] (): A bicyclic piperidine derivative inhibiting bacterial type IV pilus (T4P) assembly. Its dual piperidine rings contrast with the target compound’s pyridine-carbonyl linkage, underscoring structural diversity in antimicrobial applications.
Pharmaceutical Intermediates

Examples :

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine ():
    A key intermediate for neuroleptics (e.g., haloperidol) and antidiarrheals (e.g., loperamide). Its aryl-substituted piperidine lacks the pyridine-carbonyl group, emphasizing the role of aromatic groups in central nervous system targeting. The chair conformation of the piperidine ring is critical for binding interactions .
  • 1-(Pyridin-3-yl)piperidin-4-ol (): Synthesized via nucleophilic substitution (56% yield), this derivative has a pyridine ring directly attached to piperidine.

Comparative Data Table

Compound Name Key Structural Features Biological Activity Selectivity/EC₅₀/Ki Reference
1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol 4-Aminopyridine-carbonyl, C4-OH Life science research (unspecified) N/A
RB-005 C4-OH, octylphenethyl chain SK1 inhibitor 15.0-fold selectivity (SK1)
1-(Quinolin-3-yl)piperidin-4-ol derivative Quinolinyl, naphthyloxypropyl, C4-OH 5-HT1F antagonist Ki = 11 nM
P4MP4 Bicyclic piperidine T4P inhibitor (bacterial adhesion) N/A
4-(4-Chlorophenyl)-4-hydroxypiperidine Aryl-substituted piperidine Haloperidol intermediate N/A

Key Research Findings and Insights

  • Hydroxyl Position : The C4-OH group in piperidine derivatives (e.g., RB-005 vs. RB-019) significantly enhances enzyme selectivity, suggesting the target compound’s C4-OH may optimize binding interactions .
  • Substituent Bulk: Bulky groups (e.g., quinolinyl in 5-HT1F antagonists) improve receptor specificity but may introduce off-target effects at higher concentrations .
  • Synthetic Accessibility : Direct pyridine substitution (e.g., 1-(pyridin-3-yl)piperidin-4-ol) offers higher yields compared to carbonyl-linked derivatives, which may require more complex synthesis .

Biological Activity

1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a 4-amino group and a carbonyl group at the 2-position of the pyridine. Its molecular formula is C${11}$H${14}$N$_{2}$O, which indicates the presence of functional groups such as amines and carbonyls that may facilitate interactions with biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Notably, it has been identified as an indirect activator of AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis. This suggests potential applications in metabolic disorders, including diabetes and obesity, where AMPK modulation can influence glucose metabolism and lipid homeostasis.

The compound's structure allows for potential interactions with various biological targets. The presence of the amine and pyridine groups suggests that it may interact with receptors and enzymes involved in metabolic pathways. Its ability to modulate AMPK activity indicates that it could influence critical cellular processes related to energy balance.

Structure-Activity Relationship

The structural features of this compound can be compared to other piperidine derivatives to understand its unique biological properties better. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Aminopyridine-2-carbonyl)piperidin-4-olSimilar piperidine structureDifferent amino group position
1-(5-Aminopyrimidine-2-carbonyl)piperidin-4-olContains pyrimidine instead of pyridinePotentially different biological activities
1-(4-Aminobenzoyl)piperidin-4-olBenzoyl substitution at the amino positionMay exhibit distinct pharmacological properties

These comparisons illustrate the versatility of piperidine derivatives in medicinal chemistry and highlight how slight modifications can lead to different biological activities.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol, and what analytical techniques confirm its structure?

Methodological Answer:

  • Synthetic Routes :
    • Stepwise Functionalization : Piperidine derivatives are often synthesized via coupling reactions. For example, the 4-aminopyridine moiety can be introduced using carbodiimide-mediated coupling between 4-aminopyridine-2-carboxylic acid and piperidin-4-ol derivatives .
    • Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis, followed by acidic deprotection .
  • Structural Characterization :
    • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the integration of protons and carbons in the piperidine and pyridine rings. IR spectroscopy confirms carbonyl (C=O) and amine (N-H) stretches .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
    • Emergency Procedures :
  • Skin Contact : Wash immediately with soap and water for 15 minutes .
  • Inhalation : Move to fresh air and administer oxygen if breathing is labored .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test coupling agents like HATU or EDCI for efficiency in forming the amide bond. For example, EDCI in dichloromethane at 0°C–25°C may improve yields .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation of impurities .

Q. How can contradictions in spectral data during structural characterization be resolved?

Methodological Answer:

  • Data Reconciliation Strategies :
    • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in the piperidine ring .
    • 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous 13C^{13}C-NMR peaks, particularly for carbonyl and quaternary carbons .
    • X-ray Crystallography : For crystalline derivatives, determine absolute configuration and hydrogen-bonding patterns to validate NMR assignments .

Q. What strategies are used to study the biological activity of this compound?

Methodological Answer:

  • Target Identification :
    • Molecular Docking : Screen against kinase or GPCR targets using software like AutoDock Vina. Piperidine derivatives often interact with adenosine receptors or acetylcholinesterase .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values via fluorometric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
    • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Metabolic Stability : Perform liver microsome assays to assess oxidative degradation and guide lead optimization .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
    • Thermal Stress : Heat samples to 60°C–80°C for 48 hours. Track carbonyl group stability (e.g., via IR peak intensity at ~1650 cm1^{-1}) .

Q. What computational methods are employed to predict the compound’s ADMET properties?

Methodological Answer:

  • In Silico Modeling :
    • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (e.g., Caco-2 cell absorption), plasma protein binding, and CYP450 inhibition .
    • Solubility LogS : Calculate aqueous solubility using the ESOL model, adjusting substituents on the piperidine ring to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol
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1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol

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